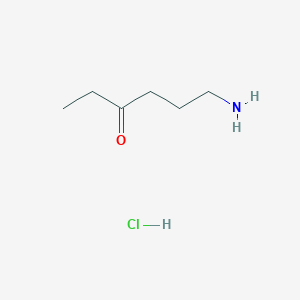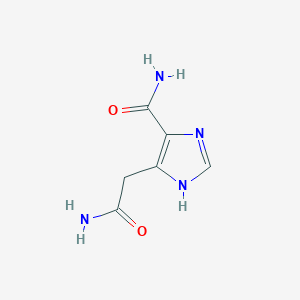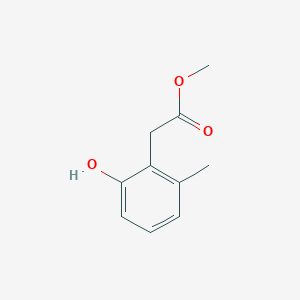
Methyl 2-(2-hydroxy-6-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-hydroxy-6-methylphenyl)acetate is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylacetic acid and is characterized by the presence of a hydroxyl group and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(2-hydroxy-6-methylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-hydroxy-6-methylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-hydroxy-6-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide.
Major Products Formed
Oxidation: 2-(2-hydroxy-6-methylphenyl)acetic acid or 2-(2-oxo-6-methylphenyl)acetic acid.
Reduction: 2-(2-hydroxy-6-methylphenyl)ethanol.
Substitution: 2-(2-chloro-6-methylphenyl)acetate or 2-(2-bromo-6-methylphenyl)acetate.
Applications De Recherche Scientifique
Methyl 2-(2-hydroxy-6-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which methyl 2-(2-hydroxy-6-methylphenyl)acetate exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. In pharmaceutical applications, it may target specific receptors or pathways to elicit a therapeutic response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-hydroxyphenyl)acetate
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 2-(2-methylphenyl)acetate
Uniqueness
Methyl 2-(2-hydroxy-6-methylphenyl)acetate is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
methyl 2-(2-hydroxy-6-methylphenyl)acetate |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-9(11)8(7)6-10(12)13-2/h3-5,11H,6H2,1-2H3 |
Clé InChI |
YSRZIDQCZZNDPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12946665.png)
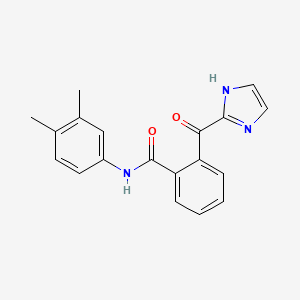
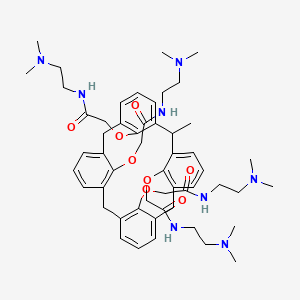
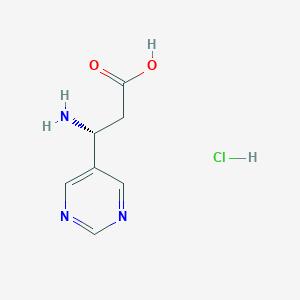
![N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide](/img/structure/B12946687.png)
![Dispiro[2.0.2.1]heptan-7-amine](/img/structure/B12946697.png)

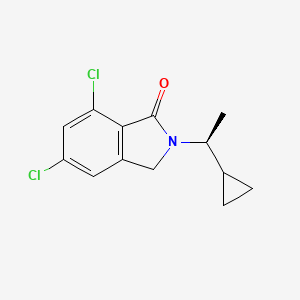

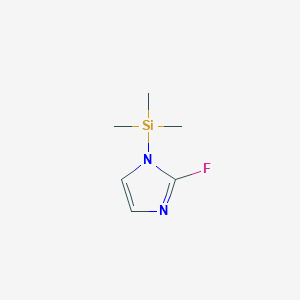
![1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12946726.png)
